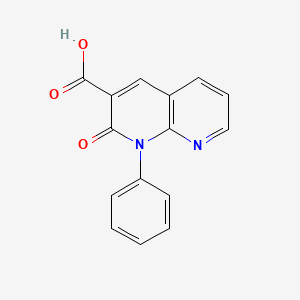

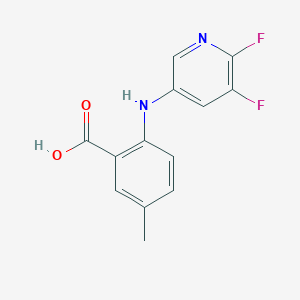

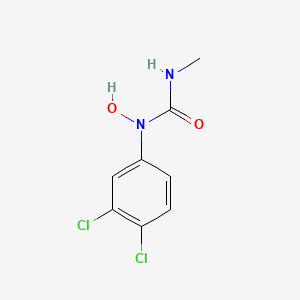

![molecular formula C15H10N2O4 B8799234 2-[(2-Nitrophenyl)methyl]isoindole-1,3-dione CAS No. 35970-03-7](/img/structure/B8799234.png)

2-[(2-Nitrophenyl)methyl]isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(2-Nitrophenyl)methyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C15H10N2O4 . It is also known by the synonyms “2-[(2-nitrophenyl)methyl]isoindole-1,3-dione” and "1H-Isoindole-1,3(2H)-dione, 2-[(2-nitrophenyl)methyl]-" .

Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The compounds were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .Molecular Structure Analysis

The molecular structure of “2-[(2-Nitrophenyl)methyl]isoindole-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.25 . It has a density of 1.464g/cm3 and a boiling point of 460.2ºC at 760 mmHg . The exact melting point is not available .作用機序

Safety and Hazards

将来の方向性

Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . The aim of future research could be to develop a green synthesis technique for isoindolines/dioxoisoindolines . These compounds derived from analogs of important biogenic amines could be tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .

特性

CAS番号 |

35970-03-7 |

|---|---|

製品名 |

2-[(2-Nitrophenyl)methyl]isoindole-1,3-dione |

分子式 |

C15H10N2O4 |

分子量 |

282.25 g/mol |

IUPAC名 |

2-[(2-nitrophenyl)methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C15H10N2O4/c18-14-11-6-2-3-7-12(11)15(19)16(14)9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2 |

InChIキー |

WKFJHWYASVXANA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

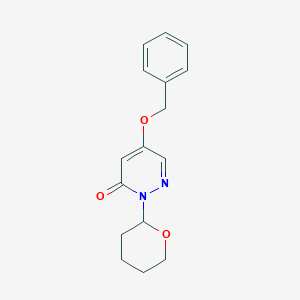

![2-Chlorobenzo[d]thiazole-6-carboxamide](/img/structure/B8799167.png)

![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B8799178.png)